3-[[1-(2-Cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carbonyl]amino]benzoic acid
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Overview
Description
3-[[1-(2-Cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carbonyl]amino]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a cyanoethyl group and a fluorophenyl group, along with a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(2-Cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carbonyl]amino]benzoic acid typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyanoethyl and fluorophenyl groups via substitution reactions. The final step involves coupling the pyrazole derivative with benzoic acid under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(2-Cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carbonyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[[1-(2-Cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carbonyl]amino]benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[[1-(2-Cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-[[1-(2-Cyanoethyl)-3-(4-chlorophenyl)pyrazole-4-carbonyl]amino]benzoic acid
- 3-[[1-(2-Cyanoethyl)-3-(4-bromophenyl)pyrazole-4-carbonyl]amino]benzoic acid
- 3-[[1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonyl]amino]benzoic acid
Uniqueness
3-[[1-(2-Cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carbonyl]amino]benzoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3/c21-15-7-5-13(6-8-15)18-17(12-25(24-18)10-2-9-22)19(26)23-16-4-1-3-14(11-16)20(27)28/h1,3-8,11-12H,2,10H2,(H,23,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSWVYUGNOAHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)F)CCC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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